Tert-butyl 3-methoxy-4-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to tert-butyl 3-methoxy-4-nitrobenzoate involves specific chemical reactions. For instance, the compound N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was synthesized by reacting 3-nitrobenzoyl phosphoramidic dichloride and tert-butyl amine, which were characterized using various spectroscopy techniques and structural analysis (Gholivand et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows a complex arrangement of atoms and bonds. The mentioned N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide features a crystal structure with disordered molecules connected via hydrogen bonds, indicating a stable molecular configuration with significant disorder due to the rotation of the tert-butyl groups (Gholivand et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds include the formation of specific structures and bonding patterns. For example, in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, palladium-catalyzed Suzuki reactions were used, leading to a high-yield synthesis and confirmation of the structure through NMR and HRMS (Zhang et al., 2022).
Physical Properties Analysis
Physical properties of compounds like tert-butyl 3-methoxy-4-nitrobenzoate can be inferred from related studies. For instance, 5-tert-Butyl-2-methoxy-1,3-dinitrobenzene, prepared from HNO3 and 1-tert-butyl-4-methoxybenzene, showed a planar molecular structure with weak C—H⋯O intermolecular interactions, indicating specific physical properties related to its molecular conformation (Ye, 2007).
Chemical Properties Analysis
The chemical properties of tert-butyl 3-methoxy-4-nitrobenzoate-like compounds can be complex. For example, in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, bismuth-based C-H bond activation and CO2 insertion chemistry were used, highlighting specific chemical behaviors and reactivity patterns typical for such compounds (Kindra & Evans, 2014).
Scientific Research Applications
Synthesis and Characterization of Liquid Crystals : Tert-butyl 3-methoxy-4-nitrobenzoate derivatives have been synthesized and characterized for their liquid crystalline properties. These compounds exhibited interesting mesomorphic properties, demonstrating the impact of the tert-butyl group on mesomorphism (Thakur & Patel, 2020).
Crystal Structure Analysis : The compound N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a related chemical, was synthesized and its crystal structure analyzed. The study provided insights into the structural and conformational properties of such compounds (Gholivand et al., 2009).
Solubility Studies : Research on solute transfer into various solvents, including 4-methyl-2-pentanol, has involved compounds like 4-tert-butylbenzoic acid, which shares structural similarities with Tert-butyl 3-methoxy-4-nitrobenzoate. These studies are crucial for understanding the solubility and interaction of such compounds in different media (Qian et al., 2019).
Antibacterial Activity : Hydrazide-hydrazones of 4-tert-butylbenzoic acid have shown promising antibacterial activity against Bacillus spp., highlighting the potential medicinal applications of tert-butylbenzoate derivatives (Popiołek & Biernasiuk, 2016).
Chemical Reactivity and Synthesis : Studies on the reaction of benzoic esters with organolithium and magnesium reagents, involving compounds like 2,6-di-tert-butyl-4-methoxyphenyl 2-methoxybenzoate, provide valuable insights into nucleophilic aromatic substitution and conjugate addition reactions, relevant to organic synthesis (Hattori et al., 1995).
Electrochemical Studies : Research on the electrochemical cleavage of the nitrobenzoyl group from butyl nitrobenzoates in N,N-dimethylformamide offers insights into the protective role of the nitrobenzoyl group and its applicability in functional group protection strategies (Jorge & Stradiotto, 1996).
properties
IUPAC Name |
tert-butyl 3-methoxy-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-5-6-9(13(15)16)10(7-8)17-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDOPLFGPFOCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600961 | |
Record name | tert-Butyl 3-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methoxy-4-nitrobenzoate | |
CAS RN |
123330-91-6 | |
Record name | tert-Butyl 3-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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